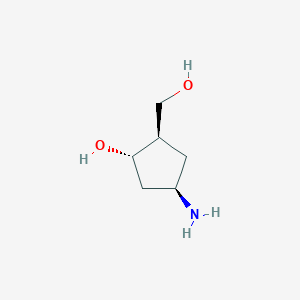
Heptadecyltrimethylammonium bromide
Vue d'ensemble
Description
Heptadecyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a surfactant that can self-align vertically on the surface of indium tin oxide (ITO) substrates and induce homeotropic alignment of the liquid crystal molecules .
Molecular Structure Analysis
Heptadecyltrimethylammonium bromide has the molecular formula C20H44N.Br and a molecular weight of 378.48 . It is a quaternary ammonium salt containing one long hydrophobic alkyl chain .Chemical Reactions Analysis
Heptadecyltrimethylammonium bromide has been used in the modification of montmorillonites, a type of clay mineral, to improve their adsorption performance for mycotoxins . It has also been evaluated for its ability to align liquid crystals in layered ITO cells with various cell gap conditions .Physical And Chemical Properties Analysis
Heptadecyltrimethylammonium bromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Adsorption of Mycotoxins
HTAB-modified montmorillonites have been investigated for their adsorption performance concerning mycotoxins such as aflatoxin B1 (AFB1), zearalenone (ZEA), and deoxynivalenol (DON). Acid-treated and HTAB-modified montmorillonites exhibit enhanced adsorption capacity for AFB1 and ZEA, making them promising materials for detoxifying contaminated feeds .
DNA Isolation and PCR Analysis
HTAB is widely used in molecular biology for isolating high molecular weight plant DNA. It plays a crucial role in precipitating nucleic acids and can be employed in polymerase chain reaction (PCR) analysis .
Liquid Crystal Alignment
HTAB has been evaluated for its role in liquid crystal (LC) alignment. When applied to indium tin oxide (ITO) substrates, HTAB self-aligns vertically and induces homeotropic alignment of LC molecules. This property is valuable for LC-based devices and displays .
Safety and Hazards
Mécanisme D'action
Target of Action
Heptadecyltrimethylammonium bromide is a biochemical reagent that is often used in life science related research . .
Result of Action
As a biochemical reagent, it may have various effects depending on the specific context of its use .
Action Environment
As a biochemical reagent, its action may be influenced by various factors, including temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
heptadecyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDNWCDEIIMDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecyltrimethylammonium bromide | |
CAS RN |
21424-24-8 | |
| Record name | Heptadecyltrimethylammonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)


![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)





